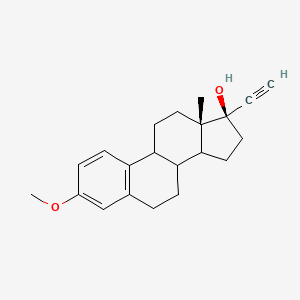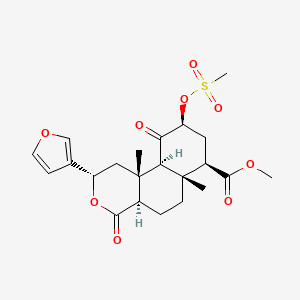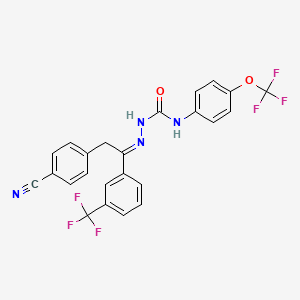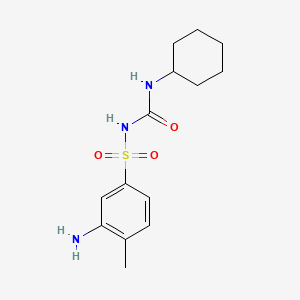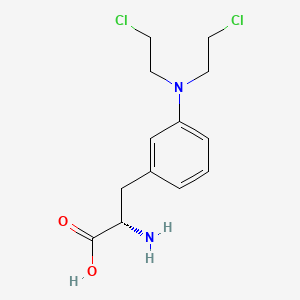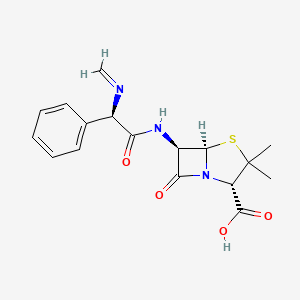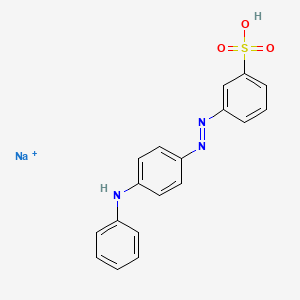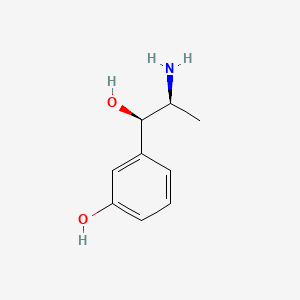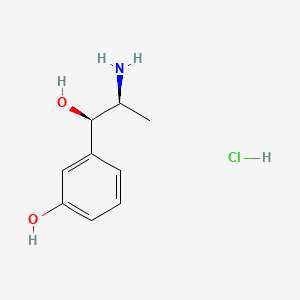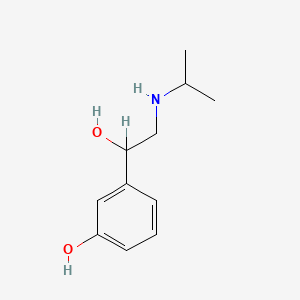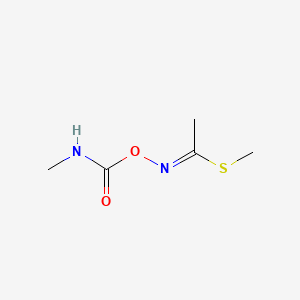
Metomexa
Descripción general
Descripción
Methomyl is a carbamate ester obtained by the formal condensation of methylcarbamic acid with the hydroxy group of 1-(methylsulfanyl)acetaldoxime. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, a nematicide, a xenobiotic, an environmental contaminant, an insecticide and an agrochemical. It is a carbamate ester and an aliphatic sulfide. It is functionally related to a methylcarbamic acid and a 1-(methylsulfanyl)acetaldoxime.
Methomyl is a synthetic carbamate ester, aryl sulfide compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic, white crystalline solid with a slight sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.
Methomyl is a carbamate pesticide. Methomyl is an Agricultural insecticide and nematocide. Methomyl belongs to the family of Carbamic Acids. These are compounds containing the carbamic acid structure.
A carbamate insecticide with anticholinesterase activity.
Mecanismo De Acción
Methomex, also known as Metomil, Methomyl, Lannate L, Lanox 90, or Nu-bait ii, is a broad-spectrum systemic carbamate insecticide . This article will delve into the mechanism of action of Methomex, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Methomex is the enzyme Acetylcholinesterase (ACHE) . ACHE plays a crucial role in nerve synapses, where it terminates the action of the excitatory neurotransmitter acetylcholine .
Mode of Action
Methomex acts as a systemic insecticide with both contact and stomach action . It inhibits the activity of ACHE, causing hyperexcitation in the nervous system of insects . This inhibition is rapidly and spontaneously reversed within minutes by contact .
Pharmacokinetics
It is known that methomex is a water-soluble powder , suggesting that it can be easily distributed in the environment and absorbed by the target organisms.
Result of Action
The result of Methomex’s action is the effective control of a wide range of leaf-eating and sap-sucking insect pests . These include pests like bean flower thrips, green peach aphid, tobacco whitefly, golden wing moth, African bollworm, etc., in fruit trees, vegetables, and flowers, and capsid bugs, antestia bugs, and giant loopers in coffee .
Action Environment
The efficacy and stability of Methomex can be influenced by various environmental factors such as soil conditions, climatic conditions, and the quality of dilution water . It’s also important to note that Methomex is effective against pests resistant to organophosphate and pyrethroid pesticides .
Aplicaciones Científicas De Investigación
Insecticida para la protección de cultivos
Metomexa se utiliza principalmente como un insecticida para el control de plagas en los cultivos . Es un polvo soluble en agua que se prueba ampliamente en una variedad de condiciones . Sin embargo, su efectividad puede verse afectada por factores como suelos anormales, condiciones climáticas y de almacenamiento, calidad del agua de dilución, compatibilidad con otras sustancias y la aparición de resistencia de las plagas .
Control de plagas específicas
This compound es particularmente eficaz contra los trips, los áfidos, las moscas blancas y el gusano rosado africano . Estas plagas pueden causar daños significativos a los cultivos, y this compound proporciona un medio para controlar sus poblaciones .
Uso en cultivos específicos
This compound se utiliza en una variedad de cultivos, incluidos rosas, judías verdes y claveles . También se utiliza en cultivos como cebada, frijoles, cítricos, crucíferas, sorgo granífero, maíz, pastos, trigo, altramuces, alfalfa, tabaco, melocotones, patatas y tomates .
Gestión de la resistencia
This compound sirve como un insecticida alternativo para controlar la resistencia de las plagas de insectos a otras clases de insecticidas, como los organofosforados y los piretroides . Esto ayuda a mantener la efectividad de las estrategias de control de plagas a lo largo del tiempo .
Seguridad y manipulación
This compound es venenoso por contacto, ingestión o inhalación, y una pequeña cantidad puede ser fatal si se ingiere o inhala . Es tóxico para los peces, las abejas y la vida silvestre . Por lo tanto, debe manipularse con extremo cuidado, almacenarse bajo llave y mantenerse fuera del alcance de los niños, los animales y las personas no informadas .
Aplicación aérea
This compound se puede aplicar por vía aérea, pero esto solo debe hacerlo un operador de aplicación aérea registrado que utilice una aeronave registrada y calibrada correctamente de acuerdo con las instrucciones del Código SANS 10118 (SABS 0118) (Aplicación aérea de plaguicidas agrícolas) .
Análisis Bioquímico
Biochemical Properties
Methomyl plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine, which is essential for nerve function. By inhibiting acetylcholinesterase, methomyl disrupts normal nerve function, leading to the accumulation of acetylcholine at synapses . Methomyl interacts with various enzymes, proteins, and other biomolecules, including acetylcholinesterase, which it binds to and inhibits, resulting in the disruption of normal biochemical processes.
Cellular Effects
Methomyl affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. Methomyl’s inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, which can cause overstimulation of nerve cells and subsequent cellular damage . Additionally, methomyl has been shown to induce oxidative stress and apoptosis in certain cell types, further impacting cellular function and viability.
Molecular Mechanism
The molecular mechanism of methomyl involves its binding to the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue in the enzyme’s active site. This binding inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine and leading to its accumulation at synapses . Methomyl’s inhibition of acetylcholinesterase is a key factor in its toxic effects, as it disrupts normal neurotransmission and leads to the overstimulation of nerve cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methomyl change over time. Methomyl’s stability and degradation are important factors in its long-term impact on cellular function. Studies have shown that methomyl can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Prolonged exposure to methomyl can result in long-term cellular damage, including oxidative stress and apoptosis, which can persist even after the compound has degraded.
Dosage Effects in Animal Models
The effects of methomyl vary with different dosages in animal models. At low doses, methomyl may cause mild symptoms of acetylcholinesterase inhibition, such as muscle twitching and weakness. At higher doses, methomyl can cause severe toxicity, including convulsions, respiratory failure, and death . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects. Additionally, high doses of methomyl can lead to adverse effects on various organ systems, including the nervous, respiratory, and cardiovascular systems.
Metabolic Pathways
Methomyl is involved in several metabolic pathways, including its degradation by various enzymes and cofactors. Microorganisms such as Paracoccus, Pseudomonas, and Escherichia coli have been shown to degrade methomyl through catabolic pathways . These pathways involve the breakdown of methomyl into less toxic metabolites, which can then be further metabolized and excreted. The involvement of specific enzymes and cofactors in these pathways is crucial for the detoxification of methomyl and its removal from the environment.
Transport and Distribution
Methomyl is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Methomyl’s distribution within the body can affect its localization and impact on different organ systems. Understanding the transport and distribution of methomyl is important for assessing its overall toxicity and potential health risks.
Subcellular Localization
Methomyl’s subcellular localization can influence its activity and function. It may be targeted to specific compartments or organelles within the cell, where it can exert its effects on acetylcholinesterase and other biomolecules . Post-translational modifications and targeting signals can direct methomyl to specific subcellular locations, affecting its interactions with enzymes and proteins. Understanding the subcellular localization of methomyl is important for elucidating its mechanism of action and potential cellular effects.
Propiedades
IUPAC Name |
methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC)/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860187 | |
| Record name | (E)-Methomyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methomyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
58 mg/mL at 25 °C | |
| Record name | Methomyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16752-77-5, 19928-35-9 | |
| Record name | Methomyl [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Methomyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Methomyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOMYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methomyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AK2D6518.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
78 - 79 °C | |
| Record name | Methomyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



